REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]C)=[O:11])[CH:5]=[CH:4][N:3]=[CH:2]1.[OH-].[Li+].Cl>O1CCCC1.O>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2|
|
Name
|
methyl 5-imidazol-1-ylpentanoate
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)CCCCC(=O)OC
|
Name
|
|
Quantity
|
0.553 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrate the mixture
|
Type
|
CUSTOM
|
Details
|
Purify the crude product by column chromatography (0 to 15% methanol in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 130.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |